molecular formula C7H6BrN3O B8011361 (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol

Cat. No.: B8011361
M. Wt: 228.05 g/mol
InChI Key: DSDFBKPVOFMRPO-UHFFFAOYSA-N
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Description

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol: is a chemical compound with the molecular formula C7H6BrN3O It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring a bromine atom at the 6-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyrazole and 2,4-dibromopyrimidine.

    Cyclization Reaction: The 3-aminopyrazole undergoes a cyclization reaction with 2,4-dibromopyrimidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Bromination: The resulting pyrazolo[1,5-a]pyrimidine is then brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS).

    Hydroxymethylation: Finally, the brominated compound is subjected to hydroxymethylation using formaldehyde and a base to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in ethanol.

Major Products Formed

    Oxidation: (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)formaldehyde, (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)carboxylic acid.

    Reduction: Pyrazolo[1,5-a]pyrimidin-3-ylmethanol.

    Substitution: (6-Azidopyrazolo[1,5-a]pyrimidin-3-yl)methanol, (6-Thiocyanatopyrazolo[1,5-a]pyrimidin-3-yl)methanol.

Scientific Research Applications

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, especially those involving signal transduction and cellular communication.

    Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol
  • (6-Iodopyrazolo[1,5-a]pyrimidin-3-yl)methanol
  • (6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol

Uniqueness

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDFBKPVOFMRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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